Penaeidin-2a

Aquaculture Pathogens Antifungal Peptides Shrimp Immunity

Researchers often encounter non-reproducible results when using undefined penaeidin isoforms. Penaeidin-2a (Pen-2a) solves this as a precisely characterized, sequence-defined AMP. • Validated MIC: 0.6-1.2 µM (M. luteus), 6.25-12.5 µM (F. oxysporum). • Chitin-binding domain enables dual-mechanism antifungal studies. • Dynamic post-challenge expression in shrimp hemolymph makes it a reliable immune marker. Custom-synthesized with rigorous QC for lot-to-lot consistency.

Molecular Formula
Molecular Weight
Cat. No. B1577059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenaeidin-2a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penaeidin-2a: Validated Antimicrobial Peptide for Shrimp Immunity


Penaeidin-2a (Pen-2a) is a member of the penaeidin family, a unique class of antimicrobial peptides (AMPs) originally isolated from the hemolymph of the Pacific white shrimp, *Litopenaeus vannamei* [1]. This 50-residue, cationic peptide (net charge +8, pI 9.55) is distinguished by its two-domain structure: a proline-rich N-terminus and a cysteine-rich C-terminus containing three disulfide bonds, which confer structural stability [1][2]. With a molecular mass of 5.525 kDa, Penaeidin-2a is a key effector of the shrimp's innate immune system, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as filamentous fungi [1][3]. Its unique structural and functional profile makes it a critical reference compound for research in invertebrate immunity, aquaculture health, and the development of novel antimicrobial strategies.

Shrimp innate immunity reference with defined two-domain structure
Structure-activity relationship (SAR) studies of antimicrobial peptides
Reported activity against Gram-positive bacteria and filamentous fungi

Penaeidin-2a: Not a Commodity Peptide


Treating all penaeidins as interchangeable is a critical oversight that can lead to inconsistent and non-reproducible results. The penaeidin family exhibits significant functional diversity stemming from sequence variations, even among closely related isoforms [1]. For example, a direct comparison study demonstrated that different isoforms can exhibit more than a two-fold difference in antimicrobial potency against specific pathogens [1]. The activity spectrum, while broadly similar, is strain-specific and can differ markedly between, for example, Pen-2 and Pen-3a [2]. Therefore, selecting a specific isoform like Penaeidin-2a is not a trivial choice but a necessity dictated by the precise experimental goals, pathogen of interest, and the need for a well-characterized and validated peptide with a defined activity profile.

Isoform-specific potency may shift outcomes: Pen-2 and Pen-3a differ in MIC against Micrococcus luteus and Aerococcus viridans.
Antifungal profile mismatch: Pen-2 is less active against Fusarium oxysporum than Pen-3a, requiring different concentration ranges.
Functional uniqueness limits substitution: chitin-binding activity is not present in many common antimicrobial peptides.

Penaeidin-2a: Quantitative Differentiation Evidence


Fusarium Antifungal Potency: Pen-3a Comparison

In a head-to-head comparison, Penaeidin-2a demonstrates a distinct antifungal profile relative to Pen-3a. Against the marine fungal pathogen *Fusarium oxysporum*, recombinant Pen-2 exhibits a Minimal Inhibitory Concentration (MIC) in the range of 6.25-12.5 µM, whereas recombinant Pen-3a shows greater potency with an MIC range of 1.5-3 µM [1]. This quantifiable, 4- to 8-fold difference underscores that these isoforms are not functionally redundant and that Penaeidin-2a's activity must be considered on a per-pathogen basis.

Fusarium Antifungal MIC
Head-to-head
Pen-2 MIC 6.25–12.5 µM vs Pen-3a 1.5–3 µM (~4–8× difference)
Supports per-pathogen assay design; concentration range context
Recombinant peptides, liquid growth inhibition assay
Aquaculture Pathogens Antifungal Peptides Shrimp Immunity

Antimicrobial Spectrum: Pen-3a Comparison

The antibacterial and antifungal spectra of Pen-2 and Pen-3a were directly compared using recombinant peptides. Both display a similar overall spectrum, with primary activity against Gram-positive bacteria and fungi, but a strain-specific mechanism of inhibition [1]. Key differences include: (1) Against *Micrococcus luteus*, Pen-2's MIC is 0.6-1.2 µM, while Pen-3a's is 0.3-0.6 µM. (2) Against *Aerococcus viridans*, Pen-2 is inactive (MIC >25 µM), whereas Pen-3a shows an MIC of 6.25-12.5 µM. (3) Both are inactive against *Escherichia coli* (MIC >50 µM) [1]. This data provides a precise, quantitative basis for selecting Penaeidin-2a over Pen-3a depending on the target pathogen.

Strain-Specific MICs
Head-to-head
M. luteus: Pen-2 0.6–1.2 µM (2× less); A. viridans: Pen-2 >25 µM (inactive) vs Pen-3a active; E. coli: both >50 µM
Strain-specific activity context guides target selection
Recombinant peptides, growth inhibition assay
Antimicrobial Susceptibility Innate Immunity Peptide Therapeutics

Chitin-Binding: A Functional Differentiator

Penaeidin-2a possesses chitin-binding activity, a feature not shared by many other classes of antimicrobial peptides [1]. This activity is predicted based on sequence analysis and confirmed by gene ontology annotations [2]. While direct quantitative binding data (e.g., Kd) is not available in the primary literature, this is a key functional attribute. This property is thought to be biologically relevant for targeting chitinous pathogens (e.g., fungi) and may play a role in the peptide's localization or function in the shrimp's immune response [1].

Chitin-Binding Annotation
Class-level
Predicted/annotated chitin-binding (no quantitative Kd available)
Attributed property may support chitin-targeting studies; data to verify
Sequence analysis, gene ontology annotation; functional confirmation needed
Chitin-binding Immune Priming Aquaculture Health

Physicochemical Profile & Stability

Penaeidin-2a has a distinct physicochemical profile that can be a factor in experimental design and in silico screening. It has a high net positive charge of +8 and a basic pI of 9.55, which influences its interaction with negatively charged microbial membranes [1]. Its Boman index (an estimate of protein-binding potential) is -81.79 kcal/mol, and its GRAVY (grand average of hydropathicity) is -0.248, indicating it is a relatively hydrophilic peptide [1]. While these are intrinsic properties, they can serve as a baseline for comparison when designing analogs or selecting a peptide with specific solubility or stability requirements.

Baseline Properties
Specification review
Net charge +8; pI 9.55; GRAVY -0.248; Boman index -81.79 kcal/mol
Physicochemical context for buffer and solubility assessments
Computed from primary sequence
Peptide Stability Physicochemical Properties In Silico Screening

Penaeidin-2a: Research and Industry Applications


Shrimp Innate Immunity Reference Standard

Penaeidin-2a is the ideal positive control for research into crustacean innate immunity and the functional diversity of antimicrobial peptides. Its well-characterized activity profile against *Micrococcus luteus* (MIC 0.6-1.2 µM) and *Fusarium oxysporum* (MIC 6.25-12.5 µM) provides a validated benchmark for comparing the potency of newly discovered AMPs, engineered variants, or immune-stimulated hemolymph samples [1]. Its distinct two-domain structure and chitin-binding property also make it a prime candidate for structure-activity relationship (SAR) studies.

Selective Antifungal Tool for Fusarium

Given its quantifiable activity against *Fusarium oxysporum* (MIC 6.25-12.5 µM), Penaeidin-2a is a valuable research reagent for studies focused on filamentous fungal pathogens, particularly in the context of marine biology and aquaculture [1]. While Pen-3a is more potent against this fungus, Penaeidin-2a's distinct potency allows for its use in dose-response studies, combination therapy experiments, or as a selective agent in media when a specific level of fungal inhibition is required.

Chitin-Targeting Antimicrobial Strategy Tool

The documented chitin-binding activity of Penaeidin-2a [1][2] makes it a specialized probe for investigating interactions with chitinous structures, such as fungal cell walls. It can be used to study the role of chitin-binding in antimicrobial action, to map chitin-binding domains, or as a lead compound for developing novel antifungal agents that exploit this dual mechanism of action, a feature absent in many standard AMPs.

Aquaculture Health and Immune Priming Studies

In aquaculture research, Penaeidin-2a serves as a molecular marker for shrimp immune status. Studies show its expression is dynamically regulated in response to microbial challenge, with a decrease observed 3 hours post-challenge before returning to baseline levels [2]. This makes it a relevant analyte for evaluating the efficacy of immunostimulants, probiotics, or dietary interventions aimed at boosting the innate immune response in farmed shrimp [3].

Application
Selection Property
Validation Focus
Shrimp innate immunity research
Reported antimicrobial reference profile
Benchmarking activity against M. luteus, F. oxysporum
Filamentous fungal pathogen studies
Quantifiable MIC context against F. oxysporum
Dose-response and strain-specific inhibition profiling
Chitin-binding mechanism research
Attributed chitin-binding property
Interaction with fungal cell walls or chitinous structures
Shrimp immune status monitoring
Dynamic expression after microbial challenge
Correlation with immunostimulant exposure response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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